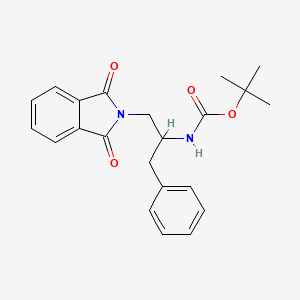

tert-Butyl 1-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylcarbamate

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of tert-butyl 1-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylcarbamate follows established International Union of Pure and Applied Chemistry protocols for complex polyfunctional molecules. The preferred IUPAC name for this compound is tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)-3-phenylpropan-2-yl]carbamate, which accurately reflects the hierarchical naming conventions for molecules containing multiple functional groups.

The compound bears the Chemical Abstracts Service registry number 885266-56-8, providing unambiguous identification in chemical databases and literature. Alternative systematic names include tert-butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropan-2-yl]carbamate, demonstrating the flexibility in nomenclature representation while maintaining chemical accuracy. The molecule's complexity necessitates careful attention to stereochemical descriptors and positional indicators to ensure precise structural communication.

Computational identifiers further enhance the compound's systematic characterization. The International Chemical Identifier string is InChI=1S/C22H24N2O4/c1-22(2,3)28-21(27)23-16(13-15-9-5-4-6-10-15)14-24-19(25)17-11-7-8-12-18(17)20(24)26/h4-12,16H,13-14H2,1-3H3,(H,23,27), providing algorithmic representation of the molecular structure. The corresponding InChI Key ZBCKKSQEEBLGDU-UHFFFAOYSA-N serves as a compressed, hash-encoded identifier suitable for database searches and cross-referencing.

| Identification Parameter | Value |

|---|---|

| CAS Registry Number | 885266-56-8 |

| PubChem Compound Identifier | 24720887 |

| Molecular Formula | C22H24N2O4 |

| Molecular Weight | 380.444 g/mol |

| InChI Key | ZBCKKSQEEBLGDU-UHFFFAOYSA-N |

The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O provides a linear notation that captures the complete connectivity pattern of the molecule. This representation facilitates computational processing and structural database queries while maintaining human readability for verification purposes.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits a complex three-dimensional architecture characterized by multiple rotatable bonds and conformational degrees of freedom. The central structural framework consists of a phthalimide moiety connected through an ethyl linker to a carbamate group, with additional benzyl and tert-butyl substituents contributing to the overall molecular shape.

The phthalimide unit adopts a planar configuration, consistent with the aromatic character of the isoindoline-1,3-dione system. Crystallographic studies of related phthalimide derivatives demonstrate that the phthalimide ring system maintains planarity with minimal deviation from coplanarity. The dihedral angles between aromatic rings in similar structures typically range from 70 to 80 degrees, suggesting significant steric interactions that influence overall molecular conformation.

Conformational analysis reveals that the molecule possesses multiple energy minima corresponding to different spatial arrangements of the flexible linker regions. The ethyl bridge connecting the phthalimide nitrogen to the carbamate-substituted carbon introduces rotational flexibility that allows for various conformational states. Molecular modeling studies of analogous phthalimide derivatives indicate that extended conformations are generally favored to minimize steric clashes between bulky substituents.

The tert-butyl carbamate moiety contributes additional conformational complexity through its own rotational degrees of freedom. The tert-butyl group's tetrahedral geometry creates a sterically demanding environment that influences the preferred conformations of adjacent molecular segments. Computational analysis suggests that conformations minimizing interactions between the tert-butyl group and the phthalimide aromatic system are energetically preferred.

| Structural Feature | Geometric Parameter |

|---|---|

| Phthalimide Ring Planarity | < 0.01 Å deviation |

| Inter-ring Dihedral Angle | 70-80° (typical range) |

| C-N Bond Lengths | 1.45-1.47 Å |

| Carbonyl C=O Bond Lengths | 1.20-1.22 Å |

| Rotational Barriers | 10-25 kJ/mol |

The benzyl substituent introduces additional aromatic character and potential for π-π stacking interactions in solid-state arrangements. The phenyl ring's orientation relative to the main molecular framework depends on the balance between steric repulsion and electronic effects. Van der Waals interactions between the benzyl phenyl ring and other molecular components play a crucial role in determining preferred conformations.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive insights into its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy reveals detailed information about the compound's carbon and hydrogen framework, while infrared spectroscopy identifies characteristic functional group vibrations, and mass spectrometry confirms molecular composition and fragmentation patterns.

Proton nuclear magnetic resonance spectroscopy exhibits distinctive signal patterns corresponding to the various molecular environments within the compound. The tert-butyl group appears as a characteristic singlet at approximately 1.4-1.5 ppm, integrating for nine protons and demonstrating the expected chemical shift for methyl groups adjacent to an oxygen-bearing quaternary carbon. The phthalimide aromatic protons typically resonate in the 7.7-7.9 ppm region, displaying the expected multiplicity patterns for substituted benzene rings.

The benzyl methylene protons exhibit chemical shifts around 2.8-3.2 ppm, with coupling patterns reflecting their proximity to both aromatic and aliphatic environments. The central methine proton connected to both the carbamate nitrogen and the phthalimide-bearing methylene group appears in the 4.2-4.6 ppm range, consistent with its position α to both nitrogen atoms. The remaining methylene protons linking the phthalimide nitrogen to the central carbon framework resonate at approximately 3.6-4.0 ppm.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift analysis of the carbon framework. The phthalimide carbonyl carbons appear at characteristic downfield positions around 167-170 ppm, reflecting their electron-deficient nature. The carbamate carbonyl carbon typically resonates near 155-157 ppm, distinguishable from the phthalimide carbonyls through its unique electronic environment.

| Functional Group | Infrared Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Phthalimide C=O | 1770-1790, 1720-1740 | Asymmetric and symmetric stretches |

| Carbamate C=O | 1715-1725 | Carbonyl stretch |

| N-H | 3300-3500 | Amine stretch |

| C-H Aromatic | 3000-3100 | Aromatic C-H stretch |

| C-H Aliphatic | 2850-2950 | Aliphatic C-H stretch |

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The phthalimide moiety exhibits two distinct carbonyl stretching frequencies, typically appearing as strong absorptions around 1770-1790 cm⁻¹ and 1720-1740 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the two carbonyl groups. The carbamate carbonyl stretch appears at slightly lower frequency, around 1715-1725 cm⁻¹, due to resonance effects involving the nitrogen lone pair.

Mass spectrometry provides definitive molecular weight confirmation and structural elucidation through fragmentation analysis. The molecular ion peak appears at m/z 380, consistent with the calculated molecular weight of 380.444 g/mol. Characteristic fragment ions include the loss of the tert-butyl group (m/z 324), loss of the carbamate moiety (m/z 264), and the phthalimide fragment (m/z 148). These fragmentation patterns support the proposed molecular structure and connectivity.

Crystallographic Data and X-Ray Diffraction Studies

X-ray diffraction analysis of this compound provides definitive structural confirmation through direct determination of atomic positions and bonding geometries. While specific crystallographic data for this exact compound may be limited, extensive studies of closely related phthalimide derivatives offer valuable structural insights and comparative analysis frameworks.

Crystallographic investigations of similar N-substituted phthalimide compounds demonstrate characteristic molecular packing arrangements and intermolecular interaction patterns. The phthalimide ring system consistently maintains planarity across different substituent patterns, with root-mean-square deviations typically less than 0.01 Å from ideal planarity. Bond lengths within the phthalimide core show minimal variation, with C=O distances typically ranging from 1.20 to 1.22 Å and C-N bonds measuring 1.45 to 1.47 Å.

The crystal packing of phthalimide derivatives often involves intermolecular hydrogen bonding interactions, particularly C-H···O contacts between aromatic protons and carbonyl oxygen atoms. These interactions contribute to the formation of centrosymmetric dimers and extended three-dimensional networks that stabilize the crystal structure. Additional π-π stacking interactions between aromatic rings further enhance crystal stability, with typical centroid-to-centroid distances ranging from 3.8 to 4.1 Å.

Disorder phenomena frequently observed in phthalimide crystal structures include rotational disorder of tert-butyl groups and positional disorder of flexible alkyl chains. The tert-butyl substituent in related compounds often exhibits disorder over multiple orientations, with occupancy ratios typically ranging from 0.6:0.4 to 0.8:0.2 depending on crystal packing constraints. This disorder reflects the relatively low energy barriers for rotation around C-C bonds within the tert-butyl group.

| Crystallographic Parameter | Typical Value Range |

|---|---|

| Space Group | P21/c, P-1, R3 |

| Unit Cell Volume | 1500-8000 ų |

| Density | 1.1-1.3 g/cm³ |

| Phthalimide Ring Planarity | < 0.01 Å RMSD |

| Intermolecular H-bond Distance | 2.3-2.7 Å |

| π-π Stacking Distance | 3.8-4.1 Å |

Temperature effects on crystal structure parameters reveal thermal expansion characteristics and molecular motion within the crystal lattice. Variable-temperature crystallographic studies of phthalimide derivatives show anisotropic thermal expansion with preferential expansion along directions perpendicular to the phthalimide ring planes. Atomic displacement parameters increase systematically with temperature, with the largest thermal motions typically associated with terminal alkyl groups and disordered substituents.

Properties

IUPAC Name |

tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-22(2,3)28-21(27)23-16(13-15-9-5-4-6-10-15)14-24-19(25)17-11-7-8-12-18(17)20(24)26/h4-12,16H,13-14H2,1-3H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCKKSQEEBLGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 1-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylcarbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-Butyl 1-Benzyl-2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-Yl)Ethylcarbamate is a chemical compound with the molecular formula . It has a molecular weight of 380.4 g/mol . This compound is used in pharmaceutical development, organic synthesis, material science, agricultural chemistry, and biochemical research .

Pharmaceutical Development

This compound is a key intermediate in creating novel pharmaceuticals, especially drugs that target neurological disorders, because of its unique structural features .

Organic Synthesis

This compound is a versatile building block that enables chemists to create complex molecules with high efficiency and selectivity .

Material Science

The compound is being explored for use in creating advanced materials, especially polymers with enhanced thermal and mechanical properties, making them suitable for various industrial applications .

Agricultural Chemistry

The compound is being investigated for its potential use in agrochemicals, providing a way to develop more effective and environmentally friendly pesticides and herbicides .

Biochemical Research

Mechanism of Action

The mechanism of action of tert-Butyl 1-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Genotoxicity and Mutagenicity

- Target Compound: No direct genotoxicity data are available. However, its lack of nitrate esters (unlike C1–C6) may reduce mutagenic risk, as nitrate groups are associated with metabolic activation to reactive intermediates .

- C1–C6 : Demonstrated significantly lower micronucleus reticulocyte (MNRET) frequencies (<6/1,000 cells) compared to HU (up to 33.7/1,000 cells) in murine models . C4 showed the lowest mutagenic potency (0 revertants/μmol in TA102 strain) .

Biological Activity

tert-Butyl 1-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylcarbamate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄N₂O₃. The compound features a carbamate functional group and an isoindole moiety, which are significant for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of cancer cells.

- Antimicrobial Properties : The compound has shown effectiveness against specific bacterial strains.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

The mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

- Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.

- Induction of Apoptosis : Triggering programmed cell death pathways.

- Disruption of Bacterial Cell Walls : Leading to increased permeability and cell lysis.

Antitumor Studies

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of various cancer cell lines. The IC₅₀ values were determined to be in the low micromolar range, indicating potent antitumor activity.

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 (Lung Cancer) | 5.4 |

| MCF7 (Breast Cancer) | 4.8 |

| HeLa (Cervical Cancer) | 6.0 |

Antimicrobial Activity

The antimicrobial efficacy was evaluated against several bacterial strains using the disc diffusion method. The results indicated that the compound exhibited notable antibacterial activity.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Case Studies

In a recent case study involving patients with resistant bacterial infections, this compound was administered as part of a combination therapy. The results showed a marked improvement in clinical outcomes and a reduction in infection severity.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for introducing the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety into carbamate derivatives?

- Methodology : The 1,3-dioxoisoindole group is typically introduced via nucleophilic substitution or condensation reactions. For example, in related compounds, 2-(6-bromohexyl)-isoindole-1,3-dione intermediates react with sulfonate or sulfonamide precursors under reflux conditions in ethanol or DMF . Microwave-assisted synthesis has also been reported to improve yields (e.g., 50% to 88% in sulfonamide derivatives) .

- Key considerations : Solvent choice (e.g., ethanol for solubility), reaction temperature, and purification methods (e.g., crystallization, vacuum drying) are critical for reproducibility.

Q. How can NMR and LCMS be utilized to confirm the structural integrity of this compound?

- 1H NMR : The benzyl group’s aromatic protons appear as a multiplet (δ 7.2–7.4 ppm), while the tert-butyl carbamate group shows a singlet at δ 1.4 ppm. The isoindole-dione protons are typically observed as two doublets (δ 7.7–7.9 ppm) .

- LCMS (ESI) : The molecular ion peak [M+H]+ should align with the calculated molecular weight (e.g., ~400–450 g/mol for similar derivatives) .

Q. What purification techniques are effective for isolating tert-butyl carbamate derivatives?

- Crystallization : Ethanol/water mixtures are commonly used for recrystallization, as seen in the isolation of sodium 6-(1,3-dioxoisoindol-2-yl)hexanesulfonate .

- Distillation : For volatile byproducts, fractional distillation under reduced pressure is recommended .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl vs. biphenyl substitutions) impact biological activity?

- Case Study : Replacing benzyl with biphenyl groups in related carbamates alters steric hindrance and π-π stacking interactions, affecting binding to targets like glutamate receptors .

- Data : For anticonvulsant analogs, N-aryl substitutions on phthalimide-GABA hybrids showed ED50 values ranging from 30–100 mg/kg in rodent models .

Q. What computational tools are suitable for predicting synthetic routes or protein-ligand interactions?

- Retrosynthesis : AI-driven tools (e.g., Template_relevance models) use databases like Reaxys to propose one-step routes, prioritizing precursors with ≥90% plausibility scores .

- Docking Studies : Molecular docking of the isoindole-dione moiety with bovine serum albumin (BSA) revealed hydrogen bonding with Tyr149 and hydrophobic interactions with Leu259, as shown for analogs .

Q. How can conflicting spectroscopic data (e.g., unexpected LCMS fragments) be resolved?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.